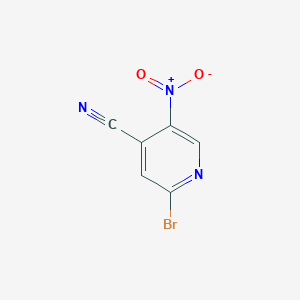

2-Bromo-5-nitroisonicotinonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-nitropyridine-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrN3O2/c7-6-1-4(2-8)5(3-9-6)10(11)12/h1,3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUQBVHJPXLBQHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Br)[N+](=O)[O-])C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo 5 Nitroisonicotinonitrile

Retrosynthetic Disconnections and Strategic Approaches

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, more readily available starting materials. google.com This process involves identifying key bond disconnections that correspond to reliable and high-yielding chemical reactions.

Analysis of Precursors and Starting Materials

The structure of 2-Bromo-5-nitroisonicotinonitrile suggests several logical retrosynthetic disconnections. The carbon-bromine (C-Br), carbon-nitro (C-NO2), and carbon-cyano (C-CN) bonds are the primary targets for disconnection.

A primary retrosynthetic approach involves the disconnection of the bromo and cyano groups, leading back to a 5-nitropyridine intermediate. This strategy is attractive due to the well-established methods for introducing halogens and cyano groups onto aromatic rings. A key precursor in this approach could be 2-amino-5-nitropyridine (B18323) . This commercially available or readily synthesized compound can serve as a versatile starting material.

Another strategic disconnection targets the nitro group, suggesting an intermediate such as 2-bromo-4-cyanopyridine . The nitration of this precursor would then yield the final product. The feasibility of this route depends on the regioselectivity of the nitration reaction on the substituted pyridine (B92270) ring.

Finally, one could envision a strategy where the pyridine ring itself is constructed with the desired substituents already in place or in a protected form. However, for the purpose of this analysis, we will focus on the functionalization of a pre-existing pyridine ring, which is often a more practical approach.

Identification of Key Bond-Forming Reactions

Based on the retrosynthetic analysis, the key bond-forming reactions required for the synthesis of this compound are:

Halogenation (Bromination): The introduction of a bromine atom at the 2-position of the pyridine ring.

Nitration: The introduction of a nitro group at the 5-position.

Cyano Group Introduction: The formation of a nitrile group at the 4-position.

The Sandmeyer reaction is a particularly relevant and powerful method for the conversion of an amino group into either a bromo or a cyano group, making 2-amino-5-nitropyridine a highly strategic precursor. nih.govorganic-chemistry.org

Direct Synthesis Routes

Direct synthesis routes involve the sequential introduction of the bromo, nitro, and cyano functionalities onto a pyridine-based starting material. The order of these reactions is crucial to the success of the synthesis, as the electronic nature of the substituents can influence the reactivity and regioselectivity of subsequent steps.

Halogenation Strategies (Bromination)

The introduction of a bromine atom at the 2-position of the pyridine ring can be achieved through various methods. A highly effective strategy involves the use of a Sandmeyer-type reaction starting from an amino-substituted pyridine. For instance, the conversion of an aminopyridine to a bromopyridine can be accomplished by diazotization of the amino group with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) followed by treatment with a copper(I) bromide catalyst. nih.gov

An alternative approach is the direct bromination of a pyridine ring. However, the regioselectivity of this reaction can be difficult to control, especially in the presence of other functional groups.

Nitration Procedures

The nitration of pyridine rings is a classic electrophilic aromatic substitution reaction. wikipedia.org A common and effective nitrating agent is a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO2+). masterorganicchemistry.com The position of nitration is directed by the existing substituents on the pyridine ring. Electron-donating groups tend to direct ortho and para, while electron-withdrawing groups direct meta.

In the context of synthesizing this compound, if starting with a 2-substituted pyridine, the nitro group would need to be introduced at the 5-position.

A plausible synthetic sequence would involve the nitration of 2-aminopyridine (B139424) to yield 2-amino-5-nitropyridine . This reaction is well-documented and proceeds with good yield. orgsyn.org

| Reaction | Starting Material | Reagents | Product | Typical Conditions |

| Nitration | 2-Aminopyridine | Conc. HNO₃, Conc. H₂SO₄ | 2-Amino-5-nitropyridine | 0°C to room temperature |

Cyano Group Introduction Methodologies

The introduction of a cyano group onto a pyridine ring can be achieved through several methods. A common approach is the nucleophilic substitution of a halide (typically chloro or bromo) with a cyanide salt, such as sodium or potassium cyanide. wikipedia.orggoogle.com This reaction is often catalyzed by a transition metal, such as palladium or copper.

Another powerful method is the Sandmeyer reaction, where a diazonium salt, generated from an amino group, is treated with a copper(I) cyanide catalyst. nih.gov This allows for the conversion of an amino group directly to a cyano group.

A proposed synthetic route to this compound could involve the following steps:

Nitration of 2-aminopyridine: To form 2-amino-5-nitropyridine .

Bromination via Sandmeyer Reaction: Conversion of the amino group of 2-amino-5-nitropyridine to a bromo group to yield 2-bromo-5-nitropyridine (B18158) .

Introduction of a leaving group at the 4-position: This is a challenging step and may require activation of the pyridine ring.

Cyanation: Nucleophilic substitution of the leaving group at the 4-position with a cyanide source.

Alternatively, a more convergent approach could involve:

Synthesis of 2-amino-5-nitropyridine-4-carbonitrile: This could potentially be achieved through a multi-step synthesis starting from a different precursor.

Sandmeyer Bromination: Conversion of the amino group to a bromo group to furnish the final product.

Given the available literature on similar compounds, a plausible synthetic pathway is outlined in the table below, starting from the key intermediate 2-amino-5-nitropyridine .

| Step | Intermediate | Reaction | Reagents | Product |

| 1 | 2-Aminopyridine | Nitration | Conc. HNO₃, Conc. H₂SO₄ | 2-Amino-5-nitropyridine |

| 2 | 2-Amino-5-nitropyridine | Sandmeyer Bromination | 1. NaNO₂, HBr2. CuBr | 2-Bromo-5-nitropyridine |

| 3 | 2-Bromo-5-nitropyridine | Halogenation at C4 (e.g., Chlorination) | e.g., SO₂Cl₂ or other chlorinating agent | 2-Bromo-4-chloro-5-nitropyridine |

| 4 | 2-Bromo-4-chloro-5-nitropyridine | Cyanation | NaCN or KCN, Pd or Cu catalyst | This compound |

This proposed sequence relies on established transformations in pyridine chemistry. However, the specific conditions and yields for each step would require experimental optimization.

Multi-Step Convergent and Linear Synthesis Pathways

The construction of this compound is most practically achieved through a multi-step linear synthesis, where functional groups are introduced sequentially onto a pyridine core.

Sequential Functional Group Interconversions

A plausible and commonly employed strategy for the synthesis of this compound commences with a readily available starting material, such as 2-amino-4-picoline. The synthesis unfolds through a series of carefully orchestrated functional group interconversions.

The initial step involves the nitration of the pyridine ring. The treatment of 2-amino-4-picoline with a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions selectively introduces a nitro group at the 5-position, yielding 2-amino-4-methyl-5-nitropyridine. The reaction conditions are critical to prevent over-nitration and ensure regioselectivity.

Following nitration, the amino group is transformed into a bromo group via a Sandmeyer reaction. This classic transformation involves the diazotization of the amino group using a nitrite source, such as sodium nitrite or tert-butyl nitrite, in an acidic medium. The resulting diazonium salt is then treated with a copper(I) bromide salt to afford 2-bromo-4-methyl-5-nitropyridine. guidechem.com

The subsequent and most challenging step is the conversion of the methyl group at the 4-position into the desired nitrile functionality. A two-step approach is typically favored. Firstly, the methyl group undergoes oxidation to a carboxylic acid. This can be achieved through catalytic gas-phase oxidation using catalysts such as vanadium oxide (V₂O₅) supported on titanium dioxide (TiO₂), a method employed for the industrial production of isonicotinic acid from 4-picoline. researchgate.netmdpi.com This process, however, requires high temperatures and specialized equipment. Alternatively, strong oxidizing agents can be employed in a laboratory setting.

The resulting 2-bromo-5-nitroisonicotinic acid is then converted to the target nitrile. A common method involves the conversion of the carboxylic acid to a primary amide, followed by dehydration using a suitable reagent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

A summary of a potential linear synthesis pathway is presented below:

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

| 1 | 2-Amino-4-picoline | Conc. H₂SO₄, conc. HNO₃ | 2-Amino-4-methyl-5-nitropyridine |

| 2 | 2-Amino-4-methyl-5-nitropyridine | 1. NaNO₂/HBr, 0-5 °C2. CuBr | 2-Bromo-4-methyl-5-nitropyridine |

| 3 | 2-Bromo-4-methyl-5-nitropyridine | V₂O₅/TiO₂, O₂, high temp. | 2-Bromo-5-nitroisonicotinic acid |

| 4 | 2-Bromo-5-nitroisonicotinic acid | 1. SOCl₂2. NH₄OH | 2-Bromo-5-nitroisonicotinamide |

| 5 | 2-Bromo-5-nitroisonicotinamide | POCl₃, heat | This compound |

Tandem Reaction Sequences

While tandem or cascade reactions, which involve multiple bond-forming events in a single pot without the isolation of intermediates, offer elegance and efficiency, their application in the synthesis of a complex molecule like this compound is not well-established. researchgate.net The sequential and distinct nature of the required functional group transformations—nitration, diazotization-bromination, and side-chain oxidation/conversion—makes a linear approach more practical and controllable.

Catalytic and Reagent-Controlled Synthesis

The synthesis of this compound is intrinsically linked to both catalytic and reagent-controlled processes.

Transition Metal-Catalyzed Approaches in Pyridine Functionalization

Transition metal catalysis plays a pivotal role in several key transformations. The Sandmeyer reaction, a cornerstone of this synthetic route, is a classic example of a copper-catalyzed process. wikipedia.org The use of copper(I) bromide is essential for the efficient conversion of the diazonium salt to the corresponding aryl bromide. wikipedia.orgorganic-chemistry.orgnih.gov

Furthermore, modern cross-coupling reactions offer alternative strategies. For instance, a palladium-catalyzed cyanation of a pre-existing 2-bromo-5-nitropyridine derivative could be envisioned. guidechem.com This approach, however, would necessitate the synthesis of a suitable precursor already containing the bromo and nitro functionalities. Palladium catalysts are known to be effective for the cyanation of aryl halides, offering a potential alternative to traditional methods that often employ more toxic cyanide sources. guidechem.com

The oxidation of the 4-methyl group to a carboxylic acid is another area where transition metal catalysis is crucial, particularly in industrial settings. Vanadium-based catalysts are the industry standard for the gas-phase oxidation of picolines. researchgate.netmdpi.com

Organocatalytic and Biocatalytic Considerations

The application of organocatalysis and biocatalysis in the synthesis of this compound is an area that remains largely unexplored. While there is growing interest in biocatalytic nitration, for instance using peroxidases, these methods are still in their nascent stages of development and have not been applied to substrates of this complexity. researchgate.net The harsh conditions often required for nitration and other steps in the synthesis are generally incompatible with enzymatic systems.

Process Optimization and Scale-Up Considerations

The transition from laboratory-scale synthesis to industrial production of this compound presents several challenges that necessitate careful process optimization.

A critical aspect of scale-up is the management of highly exothermic reactions, such as nitration. The use of fuming sulfuric acid (oleum) in nitration reactions can lead to significantly higher yields by ensuring an anhydrous medium, but it also increases the hazards associated with the process. google.com Continuous flow reactors are increasingly being adopted for nitration processes to improve heat transfer, enhance safety, and allow for precise control over reaction parameters.

The Sandmeyer reaction, while a powerful tool, generates significant amounts of waste, including copper salts and acidic effluents. numberanalytics.comnumberanalytics.com Process optimization would focus on minimizing waste streams through catalyst recycling and the use of more environmentally benign reagents where possible. The handling of potentially explosive diazonium salt intermediates is another major safety consideration that requires robust engineering controls on a larger scale. masterorganicchemistry.com

The catalytic oxidation of the methyl group requires high temperatures and pressures, necessitating specialized high-pressure reactors and careful control of the flammable gas mixture. Catalyst deactivation and regeneration are also important considerations for the economic viability of this step.

The final conversion of the carboxylic acid to the nitrile involves the use of hazardous reagents like thionyl chloride and phosphorus oxychloride, which require careful handling and scrubbing of evolved acidic gases.

A table summarizing key optimization parameters for each step is provided below:

| Step | Key Optimization Parameters | Scale-Up Challenges |

| Nitration | Temperature control, reagent concentration, mixing efficiency. | Heat management of exothermic reaction, handling of corrosive and toxic reagents. |

| Sandmeyer Reaction | Diazotization temperature, catalyst loading, quenching procedure. | Handling of unstable diazonium salts, management of copper-containing waste streams. |

| Oxidation | Catalyst selection and loading, temperature and pressure control, residence time. | High-pressure reactor design, management of flammable gas mixtures, catalyst deactivation. |

| Carboxylic Acid to Nitrile Conversion | Reagent stoichiometry, temperature control, work-up procedure. | Handling of hazardous and corrosive reagents, management of acidic off-gases. |

Chemical Reactivity and Reaction Mechanisms of 2 Bromo 5 Nitroisonicotinonitrile

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyridine (B92270) Ring

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for functionalizing electron-poor aromatic and heteroaromatic rings. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is paramount and is greatly influenced by the electronic properties of the ring and its substituents. 2-Bromo-5-nitroisonicotinonitrile is exceptionally reactive in SNAr reactions due to the synergistic electron-withdrawing effects of the pyridine nitrogen, the nitro group, and the nitrile group.

Reactivity at the Bromine-Substituted Position (C-2)

The C-2 position of the pyridine ring is inherently electron-deficient due to the inductive effect and resonance stabilization provided by the adjacent ring nitrogen. This makes it a prime site for nucleophilic attack. The presence of a bromine atom at this position provides a competent leaving group for SNAr reactions. In the context of the "element effect" in SNAr, the typical reactivity order for halogens as leaving groups is F > Cl ≈ Br > I. rsc.org While fluorine is the most activating leaving group due to its high electronegativity which enhances the electrophilicity of the carbon center, bromine is still an effective and commonly used leaving group in these transformations. rsc.orgresearchgate.net The rate-determining step in most SNAr reactions is the initial attack of the nucleophile to form the Meisenheimer complex, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com Therefore, the substitution of bromine on the highly activated this compound ring is expected to be efficient with a wide range of nucleophiles.

Influence of the Nitro Group at C-5 on SNAr Reactivity

Electron-withdrawing groups (EWGs) are crucial for activating a ring towards SNAr, as they stabilize the anionic Meisenheimer intermediate. The nitro group is one of the most powerful EWGs used for this purpose. masterorganicchemistry.com In this compound, the nitro group is located at the C-5 position, which is meta to the C-2 leaving group.

Role of the Nitrile Group at C-4 in Electron Withdrawal and Reactivity

The nitrile (cyano) group at the C-4 position plays a pivotal role in the high reactivity of this compound. Positioned para to the C-2 bromine, the nitrile group is perfectly situated to activate the ring for SNAr. It exerts both a strong inductive (-I) and a powerful resonance (-M) effect.

During nucleophilic attack at C-2, the negative charge of the Meisenheimer intermediate can be delocalized directly onto the electronegative nitrogen atom of the C-4 nitrile group. This resonance stabilization is highly effective and significantly lowers the activation energy of the reaction. Studies on related pyridinium (B92312) systems have shown that a C-4 cyano group leads to a substantial increase in reactivity towards nucleophiles, in some cases making them 30 to 50 times more reactive than halogen-substituted analogues. researchgate.net This potent activating effect of the para-nitrile group, in concert with the influences of the ring nitrogen and the C-5 nitro group, makes this compound an exceptionally potent electrophile in SNAr reactions.

Stereoelectronic Effects in Nucleophilic Attack

The mechanism of SNAr reactions is governed by specific stereoelectronic requirements. The nucleophile approaches the planar, sp²-hybridized C-2 carbon in a trajectory that is roughly perpendicular to the plane of the aromatic ring. This leads to the formation of a tetrahedral, sp³-hybridized carbon center within the Meisenheimer intermediate.

The key stereoelectronic effect is the alignment of the newly formed nucleophile-carbon bond and the p-orbitals of the aromatic system. This alignment allows the electron pair from the incoming nucleophile to be delocalized effectively throughout the ring. In this compound, this delocalization is particularly favored. The negative charge is stabilized by the electronegative pyridine nitrogen at the ortho position and, crucially, by the nitrile group at the para position, which can accept the charge via resonance. The subsequent departure of the bromide leaving group is also stereoelectronically controlled, as the C-Br bond breaks and the carbon atom re-hybridizes to sp², restoring the aromaticity of the pyridine ring.

Metal-Catalyzed Cross-Coupling Reactions

The bromine atom at the C-2 position not only serves as a leaving group in SNAr reactions but also as a handle for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling (C–C Bond Formation)

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a C-C bond between an organoboron compound (like a boronic acid or ester) and an organic halide. mdpi.comlibretexts.org Given the presence of the C-Br bond, this compound is an excellent candidate for this transformation. The general catalytic cycle involves three main steps:

Oxidative Addition: A low-valent palladium(0) complex inserts into the carbon-bromine bond of the pyridine ring to form a palladium(II) species. The reactivity for this step generally follows the order I > Br > Cl. libretexts.org

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step typically requires a base to activate the organoboron reagent.

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the palladium(0) catalyst, which can re-enter the catalytic cycle. libretexts.orgyoutube.com

The presence of electron-withdrawing nitro and nitrile groups does not typically inhibit the Suzuki reaction and can, in some cases, facilitate the initial oxidative addition step. researchgate.net Numerous studies have demonstrated successful Suzuki couplings on various bromo-pyridines and other electron-deficient halogenated heterocycles, underscoring the feasibility of this reaction on the target compound. nih.govnih.govresearchgate.net

Below is a table showing representative conditions for the Suzuki-Miyaura coupling of a related substrate, 2-bromo-5-nitropyridine (B18158), with various arylboronic acids. These conditions are expected to be directly applicable to this compound for the synthesis of 2-aryl-5-nitroisonicotinonitriles.

| Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | ~95% |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | DME/H₂O | ~92% |

| 3-Fluorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | ~88% |

| Thiophene-2-boronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | ~85% |

Data in the table is representative of typical Suzuki-Miyaura reactions on similar substrates and is for illustrative purposes.

Sonogashira Coupling (C–C Bond Formation)

The Sonogashira coupling is a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org The reaction proceeds under mild conditions, often at room temperature, making it a valuable tool in the synthesis of complex molecules. wikipedia.org

The mechanism of the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.orgyoutube.com The palladium cycle begins with the oxidative addition of the aryl halide to the palladium(0) catalyst. wikipedia.org The copper cycle involves the deprotonation of the terminal alkyne by the amine base to form a copper acetylide. youtube.com Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the final coupled product and regenerates the palladium(0) catalyst. youtube.comlibretexts.org

In the context of this compound, the presence of the electron-withdrawing nitro group and the pyridine nitrogen atom is expected to enhance the reactivity of the C-Br bond towards oxidative addition to the palladium(0) catalyst. This increased reactivity allows for the coupling to proceed under mild conditions.

A representative Sonogashira coupling of 2-bromo-5-nitropyridine with terminal acetylenes has been reported to yield substituted 5-nitro-2-ethynylpyridines. researchgate.net This suggests that this compound would undergo similar transformations.

Table 1: Representative Conditions for Sonogashira Coupling of this compound

| Component | Example | Role |

| Aryl Halide | This compound | Electrophile |

| Alkyne | Phenylacetylene | Nucleophile |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Catalyst |

| Copper Co-catalyst | CuI | Co-catalyst |

| Base | Triethylamine, Diisopropylamine | Base |

| Solvent | THF, DMF | Solvent |

Negishi Coupling and Other Organometallic Transformations

The Negishi coupling is a versatile cross-coupling reaction that forms carbon-carbon bonds by reacting an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org This reaction is known for its broad substrate scope and functional group tolerance. wikipedia.org The mechanism involves the oxidative addition of the organic halide to the metal center, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to give the coupled product. youtube.com

For this compound, the electron-deficient nature of the pyridine ring would facilitate the initial oxidative addition step, making it a suitable substrate for Negishi coupling. This reaction would allow for the introduction of a wide variety of alkyl, vinyl, aryl, and other organic groups at the 2-position of the pyridine ring.

While direct examples of Negishi coupling with this compound are not prevalent in the provided search results, the general principles of the reaction strongly suggest its applicability. The use of organozinc reagents offers a powerful method for creating C(sp²)-C(sp³), C(sp²)-C(sp²), and C(sp²)-C(sp) bonds. wikipedia.org

Table 2: Key Features of the Negishi Coupling for this compound

| Feature | Description |

| Organometallic Reagent | Organozinc compounds (R-ZnX) |

| Catalyst | Palladium or Nickel complexes |

| Key Steps | Oxidative addition, Transmetalation, Reductive elimination |

| Bond Formed | C-C |

| Applicability | Introduction of diverse organic substituents |

Other organometallic transformations involving reagents like organoaluminum and organozirconium compounds, often used in conjunction with zinc salts in a "double metal catalysis" protocol, could also be employed for the functionalization of this compound. youtube.com

Kumada, Heck, and Stille Coupling Variants

Kumada Coupling: This reaction involves the coupling of a Grignard reagent with an organic halide, catalyzed by nickel or palladium complexes. wikipedia.org It was one of the first catalytic cross-coupling methods developed and remains a cost-effective way to form carbon-carbon bonds. organic-chemistry.org The reactivity of this compound in a Kumada coupling would be high due to the electron-deficient nature of the C-Br bond. However, the presence of the nitro and nitrile groups could lead to side reactions with the highly reactive Grignard reagent, potentially limiting its synthetic utility without careful optimization of reaction conditions.

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.org This reaction is a powerful tool for C-C bond formation and typically proceeds with high stereoselectivity. organic-chemistry.org Given the reactivity of other bromo-pyridines in Heck reactions, it is expected that this compound would readily participate in such couplings, allowing for the introduction of various alkenyl groups at the 2-position.

Stille Coupling: The Stille reaction utilizes an organotin compound (organostannane) as the coupling partner for an organic halide, catalyzed by palladium. wikipedia.org A significant advantage of Stille coupling is the stability of organostannanes to air and moisture. wikipedia.org The reaction mechanism is similar to other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org this compound would be an excellent substrate for Stille coupling, enabling the formation of C-C bonds with a wide range of organic groups. The main drawback is the toxicity of the tin reagents. organic-chemistry.org

Table 4: Comparison of Kumada, Heck, and Stille Couplings for this compound

| Reaction | Organometallic Reagent | Catalyst | Bond Formed | Key Considerations |

| Kumada | Grignard Reagent (R-MgX) | Ni or Pd | C-C | High reactivity of Grignard reagent may lead to side reactions. |

| Heck | Alkene | Pd | C=C | Introduces alkenyl substituents. |

| Stille | Organostannane (R-SnR'₃) | Pd | C-C | Stable reagents, but toxic. |

Reactions Involving the Nitrile (Cyano) Functionality

The nitrile group of this compound is a versatile functional group that can undergo a variety of transformations.

The hydrolysis of nitriles to carboxylic acids or amides is a fundamental transformation in organic synthesis. This can be achieved under either acidic or basic conditions. For this compound, the strong electron-withdrawing nature of the nitro group and the pyridine ring would likely make the nitrile group more susceptible to nucleophilic attack, facilitating hydrolysis.

Controlled hydrolysis can lead to the corresponding amide, 2-bromo-5-nitroisonicotinamide. More vigorous conditions would lead to the carboxylic acid, 2-bromo-5-nitroisonicotinic acid. These transformations provide access to other important classes of compounds.

The nitrile group can be reduced to a primary amine (aminomethyl group) using various reducing agents. Common reagents for this transformation include lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (e.g., H₂/Raney Ni), and sodium borohydride (B1222165) in the presence of a transition metal catalyst.

The choice of reducing agent would be critical to avoid the reduction of the nitro group. Milder and more selective reducing agents would be preferred if the nitro group is to be retained. For instance, catalytic hydrogenation can sometimes be selective for the reduction of a nitrile in the presence of a nitro group, depending on the catalyst and reaction conditions.

Unveiling the Chemical Behavior of this compound

The intricate reactivity of this compound, a multifaceted pyridine derivative, is governed by the interplay of its constituent functional groups: a bromine atom, a nitro group, and a nitrile moiety. This article delves into the specific chemical transformations this compound can undergo, focusing on the reactions of its nitrile and nitro groups, as well as its propensity to engage in radical processes. The strategic positioning of these groups on the pyridine ring dictates the electronic environment and, consequently, the molecule's susceptibility to various chemical reagents and reaction conditions.

The reactivity of this compound is a subject of significant interest due to the potential for selective transformations at its various functional sites. The electron-withdrawing nature of the nitro group and the pyridine nitrogen significantly influences the reactivity of the entire molecule.

Cycloaddition Reactions with the Nitrile Moiety

While specific studies on cycloaddition reactions involving the nitrile group of this compound are not extensively documented in publicly available research, the general reactivity of nitriles in such transformations is well-established. The electron-deficient nature of the nitrile carbon in this particular molecule, enhanced by the adjacent electron-withdrawing nitro group, suggests its potential participation in cycloaddition reactions.

One of the most common cycloaddition reactions involving nitriles is the [3+2] cycloaddition with azides to form tetrazoles. This reaction, often catalyzed by Lewis acids or promoted by heat, would be expected to proceed with this compound. The resulting tetrazole would be a highly functionalized heterocyclic system with potential applications in medicinal chemistry and materials science.

Reactivity of the Nitro Group

The nitro group is a versatile functional group that can undergo a variety of transformations, most notably reduction to an amino group.

The reduction of the nitro group in aromatic and heteroaromatic systems is a fundamental transformation in organic synthesis. For this compound, the conversion of the nitro group to an amine would yield 2-Bromo-5-aminoisonicotinonitrile, a valuable intermediate for further functionalization. Common methods for this reduction include:

Catalytic Hydrogenation: This method typically employs catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. The choice of catalyst and reaction conditions (pressure, temperature, and solvent) is crucial to achieve selective reduction of the nitro group without affecting the bromine atom or the nitrile group.

Metal-Acid Systems: Reagents like iron (Fe), tin (Sn), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl) are effective for reducing aromatic nitro groups. cymitquimica.com These reactions are often cost-effective and straightforward to perform.

Transfer Hydrogenation: This method utilizes a hydrogen donor, such as hydrazine (B178648) or ammonium (B1175870) formate, in the presence of a catalyst like Pd/C. It offers a milder alternative to high-pressure hydrogenation.

The resulting 5-amino-2-bromoisonicotinonitrile (B11731235) would have significantly different electronic properties compared to the starting material. The strongly electron-donating amino group would activate the pyridine ring towards electrophilic substitution, although the directing effects would be complex due to the presence of the other substituents.

The Nef reaction is a classic organic transformation that converts a primary or secondary nitroalkane into a carbonyl compound upon treatment with a base followed by an acid workup. However, the direct application of the Nef reaction to an aromatic nitro group, as in this compound, is not feasible as it requires an α-hydrogen to the nitro group for the initial deprotonation step.

While a direct Nef reaction is not possible, related transformations of the nitro group under specific conditions could be envisioned, potentially leading to the formation of phenolic or other oxygenated derivatives, though such reactivity for this specific compound has not been reported.

Radical Reactions and Single Electron Transfer Processes

The electron-deficient nature of the pyridine ring in this compound, exacerbated by the nitro group, makes it a potential candidate for participation in radical reactions and single electron transfer (SET) processes. The nitroaromatic moiety can act as an electron acceptor in SET processes, generating a radical anion. The fate of this radical anion would depend on the reaction conditions and the presence of other reagents.

Furthermore, the carbon-bromine bond could potentially undergo homolytic cleavage under radical conditions (e.g., using radical initiators like AIBN or upon photolysis) to generate a pyridyl radical. This reactive intermediate could then participate in various radical-mediated bond-forming reactions, allowing for the introduction of new substituents at the 2-position of the pyridine ring. However, specific studies detailing such radical reactivity for this compound are not readily found in the current body of scientific literature.

Derivatization and Functionalization Strategies for Complex Molecular Architectures

Synthesis of Substituted Isonicotinonitrile Derivatives

The functional groups of 2-Bromo-5-nitroisonicotinonitrile—bromo, nitro, and nitrile—can be selectively targeted to synthesize a range of substituted isonicotinonitrile derivatives.

The bromine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr) reactions, a common pathway for functionalizing aryl halides activated by electron-withdrawing groups. libretexts.org Various nucleophiles, such as amines, alkoxides, and thiols, can displace the bromide to introduce new functionalities. For instance, reaction with amines can yield 2-amino-5-nitroisonicotinonitrile derivatives, while alkoxides would produce 2-alkoxy-5-nitroisonicotinonitriles. nbinno.com

Palladium-catalyzed cross-coupling reactions are also powerful tools for the derivatization of this compound. The Suzuki coupling, which pairs the aryl bromide with a boronic acid, can be employed to form carbon-carbon bonds, introducing aryl or vinyl substituents at the 2-position. researchgate.netresearchgate.net Similarly, the Sonogashira coupling allows for the introduction of alkyne moieties by reacting with terminal alkynes in the presence of a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.orglibretexts.org The Buchwald-Hartwig amination offers a versatile method for forming carbon-nitrogen bonds, coupling the bromo-substituted pyridine (B92270) with a wide array of primary and secondary amines. wikipedia.orglibretexts.orgorganic-chemistry.org

The nitro group at the 5-position can also be a site for chemical modification. Reduction of the nitro group can lead to the formation of 5-amino-2-bromoisonicotinonitrile (B11731235), which can then undergo further reactions, such as diazotization followed by substitution.

Below is a table summarizing potential substitution reactions for this compound:

| Reaction Type | Reagents | Product Type |

| Nucleophilic Aromatic Substitution | Amines, Alkoxides, Thiols | 2-Substituted-5-nitroisonicotinonitriles |

| Suzuki Coupling | Aryl/Vinyl Boronic Acids, Pd catalyst | 2-Aryl/Vinyl-5-nitroisonicotinonitriles |

| Sonogashira Coupling | Terminal Alkynes, Pd/Cu catalyst | 2-Alkynyl-5-nitroisonicotinonitriles |

| Buchwald-Hartwig Amination | Primary/Secondary Amines, Pd catalyst | 2-Amino-5-nitroisonicotinonitriles |

| Nitro Group Reduction | Reducing agents (e.g., H₂/Pd, SnCl₂) | 5-Amino-2-bromoisonicotinonitrile |

Construction of Fused Heterocyclic Ring Systems

This compound is a valuable building block for the synthesis of fused heterocyclic systems, which are of significant interest in medicinal chemistry and materials science.

The synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives can be envisioned starting from 2-amino-5-nitroisonicotinonitrile, which can be prepared from this compound via amination. The resulting aminopyridine can undergo cyclization reactions with appropriate reagents to form the fused pyrimidine (B1678525) ring. For example, reaction with formamide (B127407) or other one-carbon synthons can lead to the formation of the pyrimidine ring fused to the pyridine core.

The construction of pyrrole-fused systems, such as azaindoles, can be achieved through strategies involving intramolecular cyclization. For instance, a Sonogashira coupling of this compound with a suitably substituted alkyne could be followed by a palladium- or copper-catalyzed intramolecular cyclization to form the pyrrole (B145914) ring.

While the direct synthesis of quinoline (B57606) and isoquinoline (B145761) analogues from this compound is less straightforward, multistep synthetic routes can be devised. These routes would likely involve the transformation of the existing functional groups into precursors that can participate in cyclization reactions to form the additional aromatic ring.

The following table outlines potential strategies for the synthesis of fused systems:

| Fused System | Precursor from this compound | Key Reaction |

| Pyrido[2,3-d]pyrimidine | 2-Amino-5-nitroisonicotinonitrile | Cyclocondensation |

| Pyrrole-fused systems | 2-Alkynyl-5-nitroisonicotinonitrile | Intramolecular Cyclization |

| Thieno[2,3-b]pyridines | 2-Thio-5-nitroisonicotinonitrile derivatives | Intramolecular Cyclization |

| Furo[2,3-b]pyridines | 2-Hydroxy-5-nitroisonicotinonitrile derivatives | Intramolecular Cyclization |

Oligomerization and Polymerization Involving this compound

The bifunctional nature of this compound, with its reactive bromo and nitro groups, presents opportunities for its use as a monomer in polymerization reactions.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira coupling, are well-suited for step-growth polymerization. If this compound is reacted with a di-boronic acid or a di-alkyne under polymerization conditions, a conjugated polymer could be formed. The resulting polymer would feature the isonicotinonitrile unit in the main chain, potentially imparting interesting electronic and optical properties.

Furthermore, the nitro group could be reduced to an amino group, creating a new reactive site. The resulting 5-amino-2-bromoisonicotinonitrile could then be used as a monomer in polycondensation reactions, for example, with a diacyl chloride to form a polyamide.

Regioselective and Chemoselective Transformations

The presence of multiple reactive sites in this compound necessitates careful control of reaction conditions to achieve regioselective and chemoselective transformations.

The bromine at the 2-position is generally more susceptible to nucleophilic substitution and palladium-catalyzed coupling reactions than the nitro group. This difference in reactivity allows for the selective functionalization of the 2-position while leaving the nitro group intact. For example, a Sonogashira coupling can be performed selectively at the bromo position. researchgate.net

Chemoselectivity can also be achieved by choosing the appropriate catalyst and reaction conditions. For instance, in palladium-catalyzed reactions, the choice of ligand can influence which functional group reacts. researchgate.net Similarly, the reduction of the nitro group can be achieved selectively in the presence of the bromo group by using specific reducing agents, such as tin(II) chloride.

The following table highlights key aspects of selectivity:

| Transformation | Selective Site | Controlling Factors |

| Nucleophilic Substitution | 2-Bromo | Inherent reactivity difference |

| Cross-Coupling Reactions | 2-Bromo | Catalyst and reaction conditions |

| Reduction | 5-Nitro | Choice of reducing agent |

Role As a Key Synthetic Building Block in Advanced Organic Transformations

Precursor in Multicomponent Reactions (MCRs)

There is no specific information available in published literature demonstrating the use of 2-Bromo-5-nitroisonicotinonitrile as a precursor in multicomponent reactions. MCRs are processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants. Given its functionality, one could hypothesize its participation in reactions like the Ugi or Passerini reaction after suitable modification, but no such examples are currently documented.

Chiral Auxiliary Introduction and Asymmetric Synthesis

No research has been found that describes the use of this compound in the introduction of chiral auxiliaries or its application in asymmetric synthesis. Asymmetric synthesis aims to create a specific stereoisomer of a chiral product. While derivatives of this compound could potentially be used to create novel chiral ligands or auxiliaries, there is no evidence in the current body of scientific literature of this having been achieved.

Scaffold for Combinatorial Chemistry and Library Synthesis

The application of this compound as a central scaffold for combinatorial chemistry and the synthesis of compound libraries is not described in available research. Combinatorial chemistry involves the rapid synthesis of a large number of different but structurally related molecules. The multiple reactive sites on this compound make it a theoretical candidate for such applications, where the bromo, nitro, and nitrile groups could be independently or sequentially modified to generate a library of diverse compounds. However, no practical examples have been published.

Intermediate in Complex Molecule Total Synthesis

There are no documented instances of this compound being used as an intermediate in the total synthesis of complex molecules, such as natural products. The total synthesis of complex molecules often involves the strategic use of highly functionalized building blocks to construct the target molecule efficiently. While this compound possesses the characteristics of a useful building block, its role as an intermediate in any reported total synthesis has not been identified in the scientific literature.

Computational and Theoretical Chemistry Investigations

Electronic Structure Analysis and Molecular Orbital Theory

The electronic structure of 2-Bromo-5-nitroisonicotinonitrile is fundamental to understanding its reactivity. A key approach to this is through Molecular Orbital (MO) theory, which describes the distribution and energy of electrons within the molecule. libretexts.org Computational methods, particularly Density Functional Theory (DFT), are well-suited for these analyses. ias.ac.inrsc.org

For a molecule like this compound, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. nih.gov The HOMO-LUMO energy gap is a crucial parameter that provides an indication of the molecule's kinetic stability and chemical reactivity. irjet.net

In substituted aromatic systems, such as this pyridine (B92270) derivative, the positions of the substituents significantly influence the electron density distribution in the ring and the energies of the frontier orbitals. The electron-withdrawing nature of the nitro group and the cyano group, combined with the presence of the bromine atom, would be expected to lower both the HOMO and LUMO energy levels compared to unsubstituted isonicotinonitrile. This general effect is observed in other nitro-aromatic compounds. rsc.org

Table 1: Hypothetical Frontier Orbital Energies for this compound and Related Compounds (Illustrative)

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Pyridine | -6.7 | -0.5 | 6.2 |

| 4-Nitropyridine | -7.5 | -2.8 | 4.7 |

| 2-Bromopyridine (B144113) | -6.9 | -0.8 | 6.1 |

| This compound | (Predicted Lower) | (Predicted Lower) | (Predicted Smaller) |

Note: The values for pyridine, 4-nitropyridine, and 2-bromopyridine are representative and intended for illustrative comparison. The values for this compound are qualitative predictions based on substituent effects.

Reaction Pathway Elucidation and Transition State Calculations

Computational chemistry is instrumental in mapping out the potential reaction pathways for a molecule and identifying the transition states, which are the energy maxima along the reaction coordinate. mdpi.comyoutube.com For this compound, a key reaction type to investigate would be nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyridine ring, exacerbated by the nitro and cyano groups, makes it susceptible to attack by nucleophiles.

Theoretical calculations can determine the activation energies for a nucleophile to attack different positions on the aromatic ring. acs.org In the case of this compound, a nucleophile could potentially substitute the bromine atom or a hydrogen atom. Quantum chemical calculations can model the geometries and energies of the intermediates (such as Meisenheimer complexes) and the transition states leading to them. acs.org

For example, studies on the SNAr reactions of nitroarenes have shown that the formation of σ-adducts is a critical step, and computational methods can predict the relative stability of these adducts and the energy barriers to their formation. acs.org Similar calculations for this compound would clarify which substitution products are favored kinetically and thermodynamically. This involves locating the transition state structures and calculating their energies relative to the reactants.

Prediction of Reactivity and Selectivity via Quantum Chemical Methods

Quantum chemical methods can provide quantitative descriptors of reactivity and selectivity. nih.gov By analyzing the electronic structure, one can predict the most likely sites for electrophilic and nucleophilic attack. For this compound, the strong electron-withdrawing groups are expected to render the carbon atoms of the pyridine ring electrophilic.

The molecular electrostatic potential (MEP) is a valuable tool in this regard. It maps the electrostatic potential onto the electron density surface of the molecule, visually indicating regions of positive and negative potential. Regions of negative potential are susceptible to electrophilic attack, while positive regions are prone to nucleophilic attack. For this compound, one would expect strong positive potentials on the ring carbons, particularly those ortho and para to the nitro group.

Furthermore, Fukui functions can be calculated to predict the local reactivity of different atomic sites in the molecule. These functions indicate the change in electron density at a particular point when an electron is added or removed, thus identifying the most electrophilic and nucleophilic sites.

A study on the nucleophilicity of substituted pyridines demonstrated that DFT calculations can establish a reliable scale for predicting their reactivity as organocatalysts. ias.ac.in Applying such methods to this compound would allow for a detailed prediction of its reactivity in various chemical transformations.

Spectroscopic Property Prediction for Mechanistic Studies

Computational chemistry is a powerful tool for predicting spectroscopic properties, such as vibrational (infrared and Raman) and electronic (UV-Vis) spectra. brehm-research.dersc.orgnih.gov These predictions are invaluable for interpreting experimental spectra and can provide evidence for proposed reaction mechanisms.

By calculating the harmonic vibrational frequencies using methods like DFT, a theoretical vibrational spectrum can be generated. nist.gov Comparing this computed spectrum with an experimental one can help to confirm the structure of a synthesized compound. For this compound, this would involve optimizing the molecular geometry and then performing a frequency calculation. The calculated frequencies and intensities would correspond to the various vibrational modes of the molecule, such as C-H stretches, C-N stretches, NO2 vibrations, and C-Br vibrations.

Similarly, time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis). This method calculates the energies of electronic transitions from the ground state to various excited states. The results can help to understand the electronic structure and the nature of the molecular orbitals involved in the electronic excitations.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in this compound (Illustrative)

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Cyano (C≡N) | Stretching | 2240 - 2220 |

| Nitro (NO₂) | Asymmetric Stretching | 1560 - 1520 |

| Nitro (NO₂) | Symmetric Stretching | 1360 - 1330 |

| Aromatic Ring | C=C/C=N Stretching | 1600 - 1450 |

| Carbon-Bromine (C-Br) | Stretching | 700 - 500 |

Note: These are typical frequency ranges and the exact values for this compound would require specific computational calculations.

Emerging Research Frontiers and Future Prospects

Novel Catalytic Systems for Enhanced Reactivity

The development of novel catalytic systems is paramount to unlocking the full synthetic potential of 2-Bromo-5-nitroisonicotinonitrile. Research in this area is focused on creating more efficient, selective, and robust catalysts for cross-coupling and functionalization reactions.

Palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis, are a key area of investigation. While palladium has been successfully used for the cross-coupling of related brominated nitrogen heterocycles like 5-bromo-1,2,3-triazine, leading to a variety of (hetero)aryl-1,2,3-triazines in high yields, specific applications to this compound are a promising avenue for future research. nih.govresearchgate.netuzh.ch The optimization of these reactions would involve screening various palladium catalysts, ligands, and reaction conditions to achieve high yields and selectivity in the substitution of the bromine atom.

Copper-catalyzed reactions represent another significant frontier. Copper catalysts are attractive due to their lower cost and unique reactivity profile. Studies on related halopyridines have shown that copper can effectively catalyze C-N bond formation. For instance, copper-catalyzed amination of 2-amino/2-hydroxy-5-halopyridines has been achieved with excellent yields at the electron-rich C-5 position. rsc.org This suggests a strong potential for developing similar copper-catalyzed amination, amidation, and other nucleophilic substitution reactions with this compound. Furthermore, copper catalysis has been employed for the alkylation of nitroalkanes with α-bromonitriles, showcasing its utility in forming C-C bonds with structurally related functionalities. nih.gov

Table 1: Potential Catalytic Transformations of this compound

| Catalyst System | Reaction Type | Potential Product Class |

| Palladium(0)/Ligand | Suzuki Coupling | Aryl- or heteroaryl-substituted 5-nitroisonicotinonitriles |

| Palladium(0)/Ligand | Buchwald-Hartwig Amination | N-Aryl or N-alkyl-2-amino-5-nitroisonicotinonitriles |

| Copper(I)/Ligand | Ullmann Condensation | 2-Aryloxy- or 2-alkoxy-5-nitroisonicotinonitriles |

| Copper(I)/Ligand | Sonogashira Coupling | 2-Alkynyl-5-nitroisonicotinonitriles |

Flow Chemistry and Continuous Processing in Synthesis

Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, including improved safety, scalability, and product consistency. The application of flow chemistry to the synthesis and modification of this compound is a rapidly developing area.

Continuous flow nitration has been successfully demonstrated for various aromatic and heteroaromatic compounds, including pyridine (B92270) N-oxide and other substituted pyridines. beilstein-journals.orgnih.gov These processes often utilize microreactors or tubular reactors to achieve rapid and highly exothermic reactions under controlled conditions, minimizing the formation of byproducts. beilstein-journals.orgnih.gov The nitration of a suitable bromopyridine precursor in a continuous flow system could provide a safer and more efficient route to this compound. The use of miniaturized devices in this context allows for excellent heat and mass transfer, which is crucial for controlling highly energetic nitration reactions. beilstein-journals.orgnih.gov

Furthermore, flow reactors are being explored for subsequent functionalization reactions. The ability to generate and immediately use reactive intermediates is a key advantage of flow chemistry. This could be particularly beneficial for reactions involving organometallic reagents or other unstable species in the modification of the this compound scaffold. The construction of modular millifluidic reactors from commercially available components further lowers the barrier to adopting this technology for the synthesis of complex molecules.

Sustainable and Green Chemistry Approaches in Utilization

The principles of green chemistry are increasingly influencing the design of synthetic routes. For a compound like this compound, this translates to the use of more environmentally benign solvents, catalysts, and reagents, as well as developing more atom-economical reactions.

The development of green solvents is a key aspect. While traditional syntheses may employ polar aprotic solvents, research is ongoing to replace these with more sustainable alternatives. Water, ionic liquids, and supercritical fluids are being explored as potential reaction media for the synthesis and derivatization of nitropyridine compounds. For instance, the iodination of pyrimidine (B1678525) derivatives has been achieved under solvent-free conditions using mechanical grinding, a technique that significantly reduces waste. nih.gov

Biocatalysis offers a powerful green alternative to traditional chemical methods. Enzymes can perform highly selective transformations under mild conditions, often in aqueous environments. The reduction of nitroaromatic compounds to their corresponding anilines is a critical transformation, and biocatalytic methods using nitroreductases are being developed as a sustainable alternative to heavy metal catalysts. acs.org An industrially applicable hydrogenase has been developed for the mild and selective hydrogenation of nitro compounds to amines, offering a potential 40% cost reduction and a three-fold decrease in CO2 equivalents compared to metal-catalyzed processes. rsc.org Such enzymatic reductions could be applied to the nitro group of this compound, providing a green route to valuable amino-substituted derivatives. Multifunctional biocatalysts are also emerging, capable of catalyzing sequential reactions in a one-pot fashion. nih.gov

Development of Novel Functional Group Interconversions

The strategic manipulation of the functional groups on the this compound core is essential for creating diverse molecular architectures. Research is focused on developing novel and efficient methods for these interconversions.

The reduction of the nitro group is a pivotal transformation. Beyond the green biocatalytic methods mentioned above, electrochemical reduction presents a clean and controllable alternative. rsc.org The selective reduction of the nitro group to an amino group would provide a key intermediate for further functionalization, such as diazotization followed by substitution or the formation of various nitrogen-containing heterocycles.

The cyano group also offers a rich platform for chemical modification. It can be hydrolyzed to a carboxylic acid or an amide, or reduced to an aminomethyl group. These transformations open up avenues to a wide array of derivatives with different physicochemical properties and potential applications.

The bromine atom serves as a versatile handle for a multitude of cross-coupling reactions, as discussed in the context of novel catalytic systems. Its displacement by various nucleophiles under palladium or copper catalysis allows for the introduction of a wide range of substituents at the 2-position of the pyridine ring.

Strategic Combinations with Photoredox and Electrochemistry Approaches

The integration of photoredox catalysis and electrochemistry with traditional synthetic methods is a rapidly expanding field, offering new pathways for the functionalization of heteroaromatic compounds like this compound.

Photoredox catalysis, which utilizes visible light to initiate single-electron transfer processes, has emerged as a powerful tool for C-H functionalization and cross-coupling reactions. While direct photoredox-mediated C-H functionalization of this compound has not been specifically reported, the principles have been demonstrated on a variety of pyridine derivatives. These methods could potentially be adapted to introduce alkyl or aryl groups at specific positions on the pyridine ring, offering a complementary approach to traditional cross-coupling reactions.

Electrochemical synthesis provides a reagent-free and environmentally friendly method for conducting redox reactions. The electrochemical reduction of the nitro group has already been mentioned as a green alternative. rsc.org Additionally, electrochemical methods can be used to generate reactive intermediates for C-C and C-N bond formation. The electrochemical debromination of related 2-bromo-carboxamides has been studied, suggesting that similar reductive cleavage of the C-Br bond in this compound could be a viable strategy for generating radical or anionic intermediates for further reactions. rsc.orgrsc.org The combination of electrochemistry with transition metal catalysis, known as electrocatalysis, is also a promising area for developing novel transformations.

Q & A

Q. What are the standard synthetic routes for 2-Bromo-5-nitroisonicotinonitrile, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via sequential functionalization of pyridine derivatives. A common approach involves bromination of 5-nitroisonicotinonitrile using brominating agents like NBS (N-bromosuccinimide) under controlled temperatures (0–25°C). Alternative routes include Suzuki-Miyaura cross-coupling for introducing bromine to nitro-substituted scaffolds . Reaction optimization requires monitoring solvent polarity (e.g., DMF vs. THF) and catalyst selection (e.g., Pd(PPh₃)₄). Yields >75% are achievable with stoichiometric bromine equivalents and inert atmospheres .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aromatic proton environments (δ 8.5–9.0 ppm for nitro-adjacent protons) and nitrile carbon signals (δ 115–120 ppm).

- IR Spectroscopy : Detect nitrile (C≡N stretch ~2200 cm⁻¹) and nitro (asymmetric stretch ~1520 cm⁻¹) functional groups.

- HPLC-MS : Confirm purity (>95%) and molecular ion peaks (m/z 226.98 for [M+H]⁺).

Cross-validate with X-ray crystallography for unambiguous structural confirmation .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Use fume hoods, nitrile gloves, and lab coats to prevent inhalation or dermal contact. In case of exposure:

- Inhalation : Immediate removal to fresh air; seek medical attention if respiratory distress occurs.

- Spills : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.

Safety data for analogous bromonitro compounds recommend emergency eyewash stations and avoiding incompatible reagents (e.g., strong oxidizers) .

Advanced Research Questions

Q. How can computational chemistry optimize the regioselectivity of bromination in this compound synthesis?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electron-deficient sites on the pyridine ring, favoring bromination at the 2-position. Solvent effects (e.g., polar aprotic solvents) stabilize transition states, reducing byproducts like 3-bromo isomers. Retrosynthetic AI tools (e.g., Reaxys or Pistachio models) validate synthetic pathways by comparing activation energies of competing routes .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., kinase inhibition vs. cytotoxicity) often arise from assay conditions. Standardize protocols:

- Use isogenic cell lines to control genetic variability.

- Normalize data against positive controls (e.g., staurosporine for kinase assays).

- Apply multivariate analysis to distinguish scaffold-specific effects from nitro-group redox interference. Recent studies suggest nitro-reductase activity in certain cell lines alters metabolic activation .

Q. How do steric and electronic effects influence the compound’s reactivity in palladium-catalyzed cross-couplings?

- Methodological Answer : The bromine atom acts as a superior leaving group compared to chloro analogs, while the nitro group withdraws electron density, accelerating oxidative addition. Steric hindrance at the 2-position requires bulky ligands (e.g., XPhos) to prevent catalyst poisoning. Kinetic studies show turnover frequencies (TOF) increase 3-fold in toluene vs. DMF due to reduced solvation of intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.